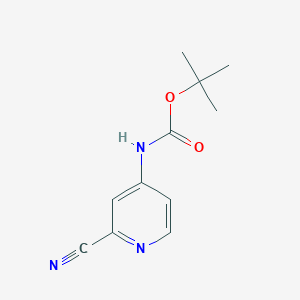

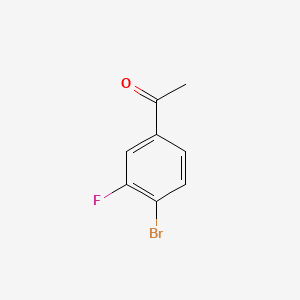

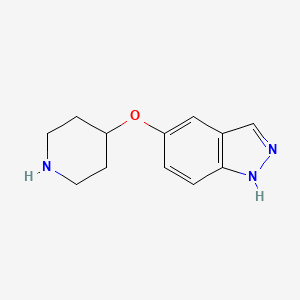

![molecular formula C13H26N2O2 B1324341 叔丁基 N-[(4-乙基哌啶-4-基)甲基]氨基甲酸酯 CAS No. 236406-29-4](/img/structure/B1324341.png)

叔丁基 N-[(4-乙基哌啶-4-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate indicates that this compound is N-protected, meaning that the nitrogen atom is shielded from certain reactions due to the steric hindrance provided by the bulky tert-butyl group.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, indicating a potential pathway for synthesizing related tert-butyl carbamates . Additionally, the synthesis of tert-butyl carbamates can involve reactions with organometallics to yield N-(Boc)hydroxylamines, which could be further transformed into the desired carbamate structures .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex due to the presence of bulky substituents. For example, X-ray crystallographic studies have shown that the tert-butyl group can influence the conformation of the molecule, such as causing an eclipsed conformation of the tert-butyl-X bond in N-tert-butoxy derivatives . This suggests that the tert-butyl group in tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate could similarly affect its molecular conformation.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates after hydrolysis . This demonstrates the reactivity of tert-butyl carbamates with electrophiles and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some tert-butyl carbamates, can affect the compound's boiling point, solubility, and stability . The bulky tert-butyl group can also impact the compound's reactivity and interaction with other molecules, as seen in the crystal packing of related compounds . Furthermore, the synthesis and crystallographic studies of tert-butyl carbamates provide insights into their thermal properties and stability under various conditions .

科学研究应用

1. 药物化合物的合成中间体

叔丁基 N-[(4-乙基哌啶-4-基)甲基]氨基甲酸酯及其衍生物在各种生物活性化合物的合成中作为重要的中间体,包括抗癌药物和蛋白酶抑制剂。例如,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基氨基甲酸酯是生产奥美替尼(AZD9291)的关键中间体,奥美替尼是一种用于癌症治疗的药物 (Zhao 等,2017)。

2. 结构研究和晶体学

这些化合物在晶体学和结构研究中也很重要。例如,叔丁基(5-氯戊二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊二炔-1-基)氨基甲酸酯因其同构性质而受到研究,通过分叉氢键和卤素键连接分子 (Baillargeon 等,2017)。

3. 有机合成中的应用

在有机合成中,这些化合物作为试剂或中间体发挥着关键作用。它们被用于各种合成途径,包括杀虫剂的螺环丙烷化类似物的合成 (Brackmann 等,2005),以及不对称曼尼希反应制备氨基甲酸酯衍生物 (Yang 等,2009)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

属性

IUPAC Name |

tert-butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-13(6-8-14-9-7-13)10-15-11(16)17-12(2,3)4/h14H,5-10H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGAKGVYNPGZSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184309 |

Source

|

| Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate | |

CAS RN |

236406-29-4 |

Source

|

| Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236406-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-ethyl-4-piperidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

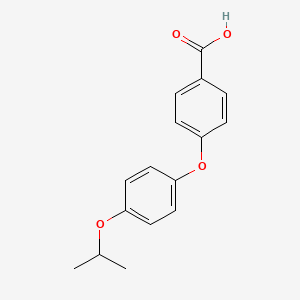

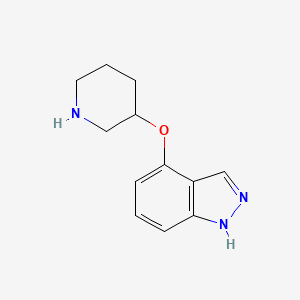

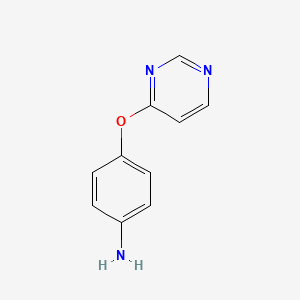

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)